4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates. It is a key building block in the synthesis of many Janus kinase (JAK) inhibitors.
Synthesis Analysis
The synthesis of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine involves a seven-step process from dimethyl malonate with an overall yield of 31%. The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block.
Molecular Structure Analysis
The molecular formula of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is C6H4ClN3. Its molecular weight is 153.57.
Chemical Reactions Analysis
The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam.
Physical And Chemical Properties Analysis
The empirical formula of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is C6H5ClN4. Its molecular weight is 168.58.
Synthesis Analysis
A widely used method for synthesizing 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid involves a multi-step process starting from a readily available pyrimidine derivative, 4-chloro-5-cyano-2-methylthiopyrimidine. [] This method proceeds through several intermediates, including a thiopyrano[2,3-d]pyrimidine derivative. The synthesis typically involves reactions such as nucleophilic substitution, cyclization, and hydrolysis. []
Molecular Structure Analysis
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid consists of a pyrrolo[2,3-d]pyrimidine core structure. [] This bicyclic system comprises a pyrimidine ring fused to a pyrrole ring. The molecule also features a carboxylic acid group at the 5-position and a chlorine atom at the 4-position of the pyrrolo[2,3-d]pyrimidine scaffold. []
Chemical Reactions Analysis
The chlorine atom at the 4-position of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid exhibits reactivity towards nucleophilic substitution reactions. [] This allows for the introduction of various substituents at this position, enhancing the diversity of compounds that can be synthesized from it. For instance, reacting it with different amines can yield a series of 4-amino-substituted pyrrolo[2,3-d]pyrimidine derivatives. []
Applications
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is primarily employed as a synthetic intermediate in medicinal chemistry research. [] Its versatile structure makes it a valuable building block for constructing a diverse array of biologically active compounds, especially those exhibiting antineoplastic and antiviral activities. [] For instance, it serves as a key intermediate in synthesizing:
Antifolates: Researchers have utilized 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid to develop novel antifolate compounds with potential antitumor activity. [, , , , , ] These compounds target enzymes involved in folate metabolism, such as dihydrofolate reductase and thymidylate synthase, which are crucial for DNA synthesis and cell proliferation.
Antivirals: Derivatives of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid have shown promise as antiviral agents, particularly against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV). [, ]
Compound Description: This compound serves as a glycosylation precursor in the synthesis of ara-Cadeguomycin []. Ara-Cadeguomycin is an analog of cadeguomycin, a nucleoside antibiotic with potential anticancer and antiviral properties.
Compound Description: This compound, ara-Cadeguomycin, is synthesized via glycosylation of 3-methoxymethyl-5-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one []. It is an analog of cadeguomycin, suggesting potential anticancer and antiviral activities.
4-Chloro-2-methoxy-7H-pyrrolo[2,3- d]pyrimidine
Compound Description: This compound is a key starting material for the synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid, an N(9)-functionalized 7-deazapurine []. 7-Deazapurines are a class of compounds with known biological activities, including potential anticancer and antiviral effects.
Compound Description: This compound is an N(9)-functionalized 7-deazapurine synthesized from 4-Chloro-2-methoxy-7H-pyrrolo[2,3- d]pyrimidine []. 7-Deazapurines have a wide range of biological activities, including potential anticancer and antiviral effects.
Compound Description: This compound, bischlorinated deazaguanine, is synthesized as a substrate for the DNA repair enzyme Methylguanine DNA-methyltransferase (MGMT) []. This enzyme plays a crucial role in repairing specific DNA damage.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
Compound Description: This compound serves as a common starting material for the synthesis of various 2,4-diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives []. These derivatives are of interest for their potential biological activities, particularly as antimetabolites and anticancer agents.
Compound Description: This compound is an intermediate formed during the synthesis of 2,4-diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives []. These derivatives are investigated for their potential biological activities, particularly as antimetabolites and anticancer agents.
Compound Description: This compound acts as an intermediate in the synthesis of 2,4-diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives []. These derivatives are studied for their potential biological activities, especially as antimetabolites and anticancer agents.
Compound Description: This compound is an intermediate in the synthesis of 2,4-diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives []. These derivatives are explored for their potential biological activities, particularly as antimetabolites and anticancer agents.
Compound Description: This compound is a thieno[2,3-d]pyrimidine derivative synthesized from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde []. These derivatives are investigated for their potential biological activities, particularly as antimetabolites and anticancer agents.
Compound Description: This compound is an intermediate formed during the synthesis of 2,4-diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives []. These derivatives are of interest for their potential biological activities, particularly as antimetabolites and anticancer agents.
2,4-diaminothieno[2,3-d]-pyrimidine-6-carboxylate
Compound Description: This compound, a thieno[2,3-d]pyrimidine derivative, is synthesized from 2,4-diamino-6-chloropyrimidine-5-carbaldehyde []. These derivatives are studied for their potential biological activities, particularly as antimetabolites and anticancer agents.
Compound Description: This compound, a pyrrolo[2,3-d]pyrimidine derivative, is prepared from 2,4-diamino-6-chloropyrimidine-5-carbaldehyde []. These derivatives are explored for their potential biological activities, especially as antimetabolites and anticancer agents.
Compound Description: This compound is an intermediate formed during the synthesis of 2,4-diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives []. These derivatives are of interest for their potential biological activities, particularly as antimetabolites and anticancer agents.
Compound Description: This compound is a key intermediate in the synthesis of various 2,4-diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives []. These derivatives are explored for their potential biological activities, particularly as antimetabolites and anticancer agents.
Compound Description: This compound, TNP-351, is a potent antitumor agent that acts as a pyrrolo[2,3-d]pyrimidine-based antifolate [, , ]. It inhibits multiple folate-requiring enzymes, including dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial for DNA synthesis.
Compound Description: This group of compounds represents a series of pyrrolo[2,3-d]pyrimidine derivatives that have been synthesized and screened for potential biological activity []. The specific biological activities reported for these compounds were not detailed in the provided abstract.
Compound Description: This compound, LY231514 (also known as ALIMTA or MTA), is a pyrrolo[2,3-d]pyrimidine-based antifolate drug used in cancer treatment [, , ]. It inhibits multiple folate-requiring enzymes, including thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential for DNA synthesis.
19. N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic acid (Compound 4 in [])
Compound Description: This compound is a classical 6-5 ring-fused analogue designed as a thymidylate synthase (TS) inhibitor and antitumor agent []. It showed greater potency against human TS than several other TS inhibitors.
20. N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (Compound 5 in [])
Compound Description: This compound is another classical 6-5 ring-fused analogue synthesized as a thymidylate synthase (TS) inhibitor and antitumor agent []. It exhibited higher potency against human TS than established TS inhibitors.
Compound Description: This compound represents a functionalized base derivative of the nucleoside antibiotic Tubercidin, synthesized from 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine []. Tubercidin exhibits various biological activities, including antifungal, antiviral, and antitumor effects.
Compound Description: This compound is the starting material used to synthesize 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid, a functionalized base derivative of the nucleoside antibiotic Tubercidin [].
Non-glutamate type pyrrolo[2,3-d]pyrimidine antifolates
Compound Description: This group encompasses a series of compounds where the glutamic acid moiety of TNP-351 (compound 16) is replaced with a 1H-tetrazole ring or N5-substituted glutamines [, ]. These modifications aim to overcome resistance mechanisms and enhance the antitumor activity of classical antifolates.
Compound Description: This group represents a series of pyrrolo[2,3-d]pyrimidine derivatives synthesized from 5-carbethoxy-4-chloro-2-phenylpyrimidine []. The specific biological activities of these compounds are not elaborated on in the provided abstract.
Compound Description: This compound is another pyrrolo[2,3-d]pyrimidine derivative synthesized from 5-carbethoxy-4-chloro-2-phenylpyrimidine []. The specific biological activities of this compound are not detailed in the provided abstract.
5-carbethoxy-4-chloro-2-phenylpyrimidine
Compound Description: This compound serves as a common starting material for the synthesis of various 5-hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles and 5-hydroxy-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, ethyl ester [].
27. N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid (Compound 4 in [])
Compound Description: This compound, a classical analogue, was designed as a dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitor and an antitumor agent []. It demonstrated potent inhibitory activity against both human TS and DHFR.
28. Nonclassical pyrrolo[2,3-d]pyrimidine antifolates (Compounds 5-17 in [])
Compound Description: This group includes thirteen nonclassical analogues synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors and antitumor agents []. Most of these analogues primarily inhibited human TS.
29. 4-chloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine (Compound 2 in [])
Compound Description: This compound serves as a crucial starting material for synthesizing various 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines []. These derivatives were evaluated for their antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).
30. 2,4-dichloropyrrolo[2,3-d]pyrimidine (Compound 11 in [])
Compound Description: This compound acts as another essential starting material in the synthesis of various 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines [], which were tested for antiviral activity against HCMV and HSV-1.
4-amino-6-chloro-5-nitropyrimidine
Compound Description: This compound is a key starting material for the synthesis of 4-amino-6-aryl-7-oxo-7H-pyrrolo[2,3-d]pyrimidine 5-oxides []. The biological activities of these compounds are not specified in the provided abstract.
Compound Description: This group of compounds represents a novel series of pyrrolo[2,3-d]pyrimidine derivatives synthesized from 4-amino-6-chloro-5-nitropyrimidine []. The specific biological activities of these compounds are not discussed in the provided abstract.
4-chloro-5-cyano-2-methylthiopyrimidine
Compound Description: This compound is an essential starting material in the synthesis of various thiopyrano[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines []. These derivatives are investigated for their potential biological activities.
Compound Description: This compound is a thiopyrano[2,3-d]pyrimidine derivative synthesized from 4-chloro-5-cyano-2-methylthiopyrimidine []. The biological activities of this compound are not specified in the provided abstract.
35. N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid (Compound 2 in [])
Compound Description: This classical antifolate was synthesized as a potential dihydrofolate reductase (DHFR) inhibitor and antitumor agent []. It showed potent inhibitory activity against human DHFR and inhibited the growth of several tumor cell lines in culture.
36. Nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines (Compounds 3-17 in [])
Compound Description: These fifteen nonclassical analogues were synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents []. Some of these analogues demonstrated potent and selective inhibition of DHFR from specific pathogens.
37. 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 20 in [])
Compound Description: This compound is a key intermediate in the synthesis of both the classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sodium glucuronate is an organic molecular entity. A sugar acid formed by the oxidation of the C-6 carbon of GLUCOSE. In addition to being a key intermediate metabolite of the uronic acid pathway, glucuronic acid also plays a role in the detoxification of certain drugs and toxins by conjugating with them to form GLUCURONIDES.
Metabolic intermediate involved in glycolysis and gluconeogeneis. In glycolysis, phosphoenolpyruvate (PEP) is metabolized by Pyruvate Kinase to yield pyruvate. In plants, it is involved in the formation of aromatic amino acids as well as in the carbon fixation pathway. Phosphoenolpyruvic acid plays a role in both glycolysis and gluconeogenesis. During glycolysis, it is formed by the action of enolase on 2-phosphoglycerate and is metabolized to pyruvate by pyruvate kinase. One molecule of ATP is formed during its metabolism in this pathway. During gluconeogenesis, it is formed from phosphoenolpyruvate carboxykinase-catalyzed oxaloacetate decarboxylation and GTP hydrolysis. In plants, it is metabolized to form aromatic amino acids and also serves as a substrate for phosphoenolpyruvate carboxylase-catalyzed carbon fixation.
Deoxycholic acid (DCA) is a secondary bile acid that is formed via microbial transformation of cholic acid in the colon. It can be conjugated to glycine or taurine to produce glycodeoxycholic acid (GDCA;) or taurodeoxycholic acid (TDCA;), respectively, in hepatocytes. DCA (0.2% v/v) inhibits spore germination induced by taurocholic acid (TCA;) in seven C. difficile strains, as well as inhibits growth and decreases the cytotoxicity of C. difficile culture supernatants to Vero cells when used at a concentration of 0.02% v/v. It inhibits ionizing radiation-induced p53-dependent transcription in a reporter assay using HCT116 cells when used at a concentration of 200 µM. Fecal and intestinal tissue levels of DCA are increased in a rat model of high-fat diet-induced obesity compared with rats fed a normal diet. Increased serum DCA levels have been found in patients with colorectal cancer. Sodium deoxycholate monohydrate is a lipid bile salt used in drug delivery systems. Sodium deoxycholate (SDC) monohydrate is a bile acid salt. Deoxycholic Acid (DCA) is a secondary bile acid produced from cholic acid by bacterial action in the colon. It is usually conjugated with glycine or taurine and acts as a detergent in the emulsification of fats for intestinal absorption. Elevated levels of DCA are strongly associated with the development of colon cancer.